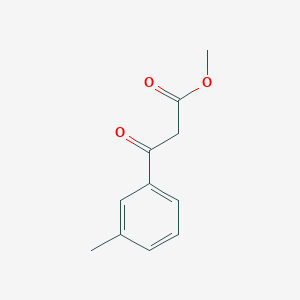

3-Oxo-3-m-tolyl-propionic acid methyl ester

Vue d'ensemble

Description

3-Oxo-3-m-tolyl-propionic acid methyl ester (OTPA) is a chemical compound that has garnered significant interest in research and industry. It is used as a reactant for various chemical reactions .

Molecular Structure Analysis

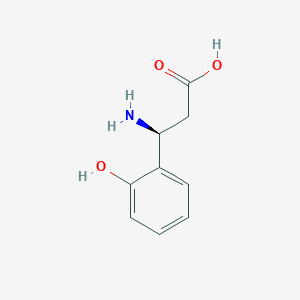

The molecular formula of 3-Oxo-3-m-tolyl-propionic acid methyl ester is C11H12O3 . Its molecular weight is 192.21 g/mol .Chemical Reactions Analysis

As mentioned earlier, 3-Oxo-3-m-tolyl-propionic acid methyl ester is used as a reactant in several chemical reactions. These include stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation, enantioselective Michael reaction, and SEGPhos-ruthenium-catalyzed asymmetric hydrogenation .Physical And Chemical Properties Analysis

The molecular formula of 3-Oxo-3-m-tolyl-propionic acid methyl ester is C11H12O3 . Its molecular weight is 192.21 g/mol .Applications De Recherche Scientifique

Double Decarboxylative Coupling Reactions

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used in the synthesis of carbon-carbon bonds through double decarboxylative coupling reactions . This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Methods of Application: The strategy was compatible with alkenyl propiolic acid derivatives, as exemplified by high yielding synthesis of 3-(cyclohexen-1-yl)-1-phenylprop-2-yn-1-one from 2-oxo-2-phenylacetic acid and 3-(cyclohexen-1-yl)propionic acid .

- Results or Outcomes: The protocol was unfruitful with both aliphatic α-keto acids and alkyl propiolic acids .

Green Synthesis of Quinazoline Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound is used in the green synthesis of some 3-m/p-tolyl quinazoline derivatives . These derivatives have been reported to possess significant biological and pharmacological activities .

- Methods of Application: The synthesis involves microwave-assisted reactions . The mixture of 3-methyl aniline/4-methyl aniline was dissolved in benzene and carbon disulphide and triethylamine stirred mechanically at 00C to get triethylammonium dithiocarbamate salt .

- Results or Outcomes: The synthesized compounds were subjected to a prediction of biological activities using a software application (PASS) .

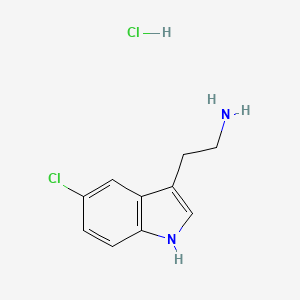

Stereoselective Ketonization-Olefination of Indoles

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used as a reactant for stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Flavoring Agent in Food and Beverages

- Scientific Field: Food Science

- Application Summary: This compound is known for its fruity odor and is often used as a flavoring agent in food and beverages .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Production of Perfumes and Colognes

- Scientific Field: Perfumery

- Application Summary: Due to its pleasant aroma, this compound is also used in the production of perfumes and colognes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Intermediate in the Synthesis of Various Pharmaceutical Compounds

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: This compound is used as an intermediate in the synthesis of various pharmaceutical compounds .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Antiviral Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Production of Pharmaceuticals

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: This compound is commonly used in the production of pharmaceuticals . It is a methyl ester of 3-oxo-3-methyltolylpropionic acid, and its molecular formula is C12H14O3 .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Fragrance Production

- Scientific Field: Perfumery

- Application Summary: This compound is known for its fruity odor and is often used as a flavoring agent in food and beverages . It is also used in the production of perfumes and colognes due to its pleasant aroma .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Propriétés

IUPAC Name |

methyl 3-(3-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXOTNVLAORSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375093 | |

| Record name | 3-Oxo-3-m-tolyl-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3-m-tolyl-propionic acid methyl ester | |

CAS RN |

200404-35-9 | |

| Record name | 3-Oxo-3-m-tolyl-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)

![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)